Propan-2-yl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate
Description
Propan-2-yl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate (molecular formula: C₁₇H₁₈N₂O₃S; molecular weight: 330.4) is a substituted tetrahydropyridinone derivative featuring a propan-2-yl ester, a cyano group, and a phenyl ring at the 4-position of the heterocyclic core . Its synthesis typically involves condensation reactions between active methylene nitriles and arylhydrazonals under acidic conditions, as exemplified by analogous compounds in the literature . Structural characterization of such compounds often employs X-ray crystallography (utilizing SHELX programs for refinement ), NMR, IR, and DFT calculations to confirm stereoelectronic properties and hydrogen-bonding networks .
Properties
Molecular Formula |
C17H18N2O3S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
propan-2-yl 2-[(5-cyano-2-oxo-4-phenyl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetate |
InChI |
InChI=1S/C17H18N2O3S/c1-11(2)22-16(21)10-23-17-14(9-18)13(8-15(20)19-17)12-6-4-3-5-7-12/h3-7,11,13H,8,10H2,1-2H3,(H,19,20) |
InChI Key |
SZBLMHMEZGAWAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=C(C(CC(=O)N1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate typically involves multi-step organic reactions. One common approach is the condensation of a suitable cyanoacetate with a phenyl-substituted tetrahydropyridine derivative under basic conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium carbonate. The resulting intermediate is then treated with a sulfanyl acetate derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the cyano group to an amine.
Substitution: Introduction of substituents on the phenyl ring, such as halogens or nitro groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to Propan-2-yl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate. For instance, a series of derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. Among these derivatives, several exhibited significant inhibitory effects with IC50 values ranging from 1.9 to 7.52 µg/mL . This indicates a promising avenue for developing new anticancer agents based on the structural framework of this compound.
1.2 Anti-inflammatory Properties
Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is significant for anti-inflammatory applications. The computational evaluation indicates that it could be optimized further for enhanced efficacy against inflammatory diseases .
Synthesis and Characterization
2.1 Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 3-cyano compounds with suitable electrophiles under controlled conditions to yield the desired tetrahydropyridine structure . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
3.1 In Vitro Studies
In vitro studies are crucial for assessing the biological activity of this compound. The National Cancer Institute's protocols have been utilized to evaluate the compound's cytotoxicity across various cancer cell lines . These assessments provide insight into its therapeutic potential and guide further development.
3.2 Structure Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for optimizing the pharmacological properties of this compound. Variations in substituents on the phenyl ring or modifications to the tetrahydropyridine core can significantly influence biological activity . Research continues to explore these relationships to enhance efficacy and reduce toxicity.
Mechanism of Action
The mechanism of action of Propan-2-yl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. For example, the cyano group may act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The phenyl ring and tetrahydropyridine moiety may contribute to binding affinity and specificity. The sulfanyl acetate group can undergo metabolic transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Ester Group Influence : Replacing the propan-2-yl ester with ethyl or propyl groups (e.g., propyl derivatives in ) alters molecular weight and solubility. Propan-2-yl’s branched structure may confer metabolic stability compared to linear esters.
Aryl Substitution: The phenyl group in the parent compound contrasts with chlorophenyl analogs (e.g., 2-chlorophenyl in ).
Synthetic Accessibility : Higher availability of the 4-ethylphenyl derivative (59 mg vs. 27 mg for the parent compound) suggests easier synthesis or stability .
Reactivity and Functional Outcomes
- Condensation Pathways: Analogous compounds (e.g., arylazonicotinates in ) demonstrate that substituents dictate reaction pathways. For instance, nitroaryl groups promote 6π-electrocyclization, yielding cinnoline derivatives, whereas phenyl groups favor standard cyclocondensation . This implies that the parent compound’s phenyl group may limit alternative reaction pathways compared to nitro-substituted analogs.
- Hydrogen-Bonding Networks : The propan-2-yl ester’s steric profile could influence crystal packing, as seen in related compounds where hydrogen bonds (e.g., O–H⋯O) stabilize dimeric structures .
Biological Activity
Propan-2-yl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydropyridine core with a cyano group and a sulfanyl linkage, contributing to its unique biological profile. Its molecular weight is approximately 438.9 g/mol with a calculated logP value indicating moderate lipophilicity, which may influence its absorption and distribution in biological systems .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of tetrahydropyridine have shown potent inhibitory effects on various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 7.0 |
| Compound B | PC-3 (Prostate) | 14.9 |
| Compound C | HepG2 (Liver) | 20.3 |
These results suggest that the compound may disrupt cell proliferation and induce apoptosis in cancer cells through various mechanisms .
The mechanism by which this compound exerts its effects may involve modulation of microtubule dynamics, similar to other known anticancer agents such as Taxol. This interaction could lead to disruption in mitotic spindle formation and subsequent cell cycle arrest .
Study 1: In Vitro Antiproliferative Effects
A study conducted on various cancer cell lines demonstrated that derivatives of the compound exhibited dose-dependent antiproliferative effects. The most promising derivative showed an IC50 value of approximately 7 µM against A549 cells. The study utilized MTT assays to quantify cell viability post-treatment .
Study 2: Structure–Activity Relationship (SAR)
Research into the structure–activity relationships of related compounds highlighted key functional groups that enhance biological activity. The presence of the cyano group was found to be crucial for the anticancer efficacy observed in several derivatives. This information can guide further synthetic modifications to optimize therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
